Cefaclor

Description

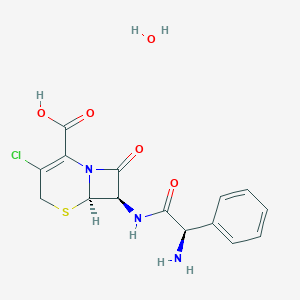

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-GPCCPHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022748 | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.10e-01 g/L | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53994-73-3, 70356-03-5 | |

| Record name | Cefaclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaclor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefaclor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFACLOR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, antibacterial efficacy, and experimental evaluation of Cefaclor, a second-generation cephalosporin antibiotic. The document details its interaction with bacterial cell wall synthesis, presents key quantitative data, and outlines protocols for its in vitro assessment.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The primary molecular target of this compound is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][4][5] These enzymes, particularly transpeptidases, are essential for the final steps of peptidoglycan synthesis.[6][7]

Peptidoglycan provides structural integrity to the bacterial cell wall through a mesh-like structure of cross-linked polysaccharide and polypeptide chains.[5][6] PBPs catalyze the crucial transpeptidation reaction that cross-links these chains.[7] this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[7] This binding is covalent and effectively inactivates the enzyme.[8]

The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.[2][4][5] This ultimately leads to cell lysis and bacterial death.[4][6][9] this compound may also interfere with autolysin inhibitors, further contributing to cell lysis mediated by the bacterium's own autolytic enzymes.[1]

Quantitative Data Summary

The efficacy of this compound is quantified by its in vitro activity against various bacterial pathogens (Minimum Inhibitory Concentration), its binding affinity for specific PBPs (50% Inhibitory Concentration), and its stability in the presence of bacterial resistance enzymes (β-lactamases).

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Organism | Strain Characteristics | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | 0.125 | [10] |

| Streptococcus pneumoniae | Penicillin-Intermediate | 8 | - | 1.4 | [11] |

| Streptococcus pneumoniae | Penicillin-Resistant | 6 | - | 160 | [11] |

| Haemophilus influenzae | β-lactamase negative | - | - | 0.5 | [10] |

| Haemophilus influenzae | β-lactamase positive | - | - | 1.0 | [10] |

| Moraxella catarrhalis | β-lactamase positive | - | - | 0.25 | [10] |

| All three pathogens above | - | 466 | - | < 2.0 | [12] |

Table 2: this compound Binding Affinity (IC₅₀) for Pneumococcal Penicillin-Binding Proteins (PBPs) IC₅₀ is the concentration of this compound required to inhibit 50% of radiolabeled penicillin binding.

| PBP Target | Penicillin-Susceptible (PSSP) Strains IC₅₀ (µg/mL) | Penicillin-Intermediate (PISP) Strains IC₅₀ (µg/mL) | Penicillin-Resistant (PRSP) Strains IC₅₀ (µg/mL) | Reference |

| PBP1a | 0.8 | 1.1 | 16 | [11] |

| PBP2x | 0.4 | 1.1 | 32 | [11] |

| PBP2b | 1.6 | 2.3 | 64 | [11] |

Note: A study on Staphylococcus aureus also showed this compound binds to PBP 2 with a high affinity (IC₅₀ ≤ 0.1 µg/mL) at lower temperatures, though rapid deacylation at 37°C can make it appear to have low-affinity binding.[13]

Table 3: Stability of this compound against Bacterial β-Lactamases β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.

| β-Lactamase Class/Type | Stability/Susceptibility of this compound | Reference |

| Class A (e.g., TEM-1, TEM-2, SHV-1) | Low but significant hydrolysis. | [14] |

| Class C (Cephalosporinases) | High level of hydrolysis. | [14] |

| Type I | Destroyed. | [15][16] |

| Type III (TEM) | Resistant. | [15][16] |

| Type IV & V | Destroyed to a lesser degree than by Type I. | [15][16] |

Structure-Activity Relationship (SAR)

The antibacterial activity and stability of cephalosporins are dictated by the side chains at the C-7 and C-3 positions of the cephem nucleus.[10][17]

-

C-7 Acylamino Side Chain: This group is crucial for the spectrum of activity and affinity for PBPs.[17] this compound shares a D-phenylglycyl group at this position with other cephalosporins like cephalexin, which contributes to its activity against Gram-positive and some Gram-negative bacteria.[10]

-

C-3 Side Chain: This position influences the compound's pharmacokinetic properties and stability against some β-lactamases.[17] this compound possesses a chloro group at this position.[18]

Experimental Protocols

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[3][19]

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial isolate to be tested.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

-

Incubator (35-37°C).

Methodology:

-

Inoculum Preparation: a. Culture the bacterial isolate on an appropriate agar plate overnight. b. Select several colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

-

Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. Do not inoculate the sterility control well.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.[19]

-

MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of this compound in which there is no visible growth.[19]

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs by measuring its ability to inhibit the binding of a radiolabeled β-lactam, such as [³H]benzylpenicillin.[11]

Materials:

-

Bacterial culture in early-log-phase growth.

-

This compound solutions at various concentrations.

-

Radiolabeled β-lactam (e.g., [³H]benzylpenicillin).

-

Unlabeled benzylpenicillin (for saturation).

-

Phosphate buffer and lysis buffer (containing Triton X-100).

-

SDS-PAGE equipment (gels, buffers, power supply).

-

Fluorography reagents and X-ray film.

-

Centrifuge.

-

Incubator (37°C).

Methodology:

-

Cell Preparation and Drug Incubation: a. Harvest early-log-phase bacterial cells by centrifugation. b. Resuspend the cell pellet in phosphate buffer containing a specific concentration of unlabeled this compound. c. Incubate the mixture for 15 minutes at 37°C to allow this compound to bind to its target PBPs.

-

Radiolabeling of Remaining PBPs: a. Add a known amount of [³H]benzylpenicillin to the mixture. b. Incubate for another 15 minutes at 37°C. The radiolabel will bind to PBPs that were not already occupied by this compound.

-

Stopping the Reaction and Cell Lysis: a. Stop the labeling reaction by adding a 10-fold excess of unlabeled benzylpenicillin. b. Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Separation and Visualization of PBPs: a. Solubilize the membrane proteins and prepare samples for electrophoresis. b. Separate the labeled PBPs by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Visualize the radiolabeled PBP bands using fluorography and expose to X-ray film.

-

Data Analysis: a. Densitometrically quantify the intensity of the PBP bands on the developed film for each this compound concentration. b. The 50% inhibitory concentration (IC₅₀) is determined as the concentration of this compound that reduces the binding of [³H]benzylpenicillin to a specific PBP by 50% compared to a control sample with no this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cephalosporin - Wikipedia [en.wikipedia.org]

- 8. This compound response (Concept Id: CN297712) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. Cephalosporins, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 10. benchchem.com [benchchem.com]

- 11. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and this compound in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of antimicrobial activity of this compound on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of cefdinir with beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. webhome.auburn.edu [webhome.auburn.edu]

- 18. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Genesis and Synthesis of Cefaclor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefaclor, a second-generation oral cephalosporin antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. This technical guide provides an in-depth exploration of the discovery and the intricate synthesis pathway of this crucial pharmaceutical agent. Developed by Eli Lilly and Company, this compound's journey from discovery to large-scale production is a testament to innovations in medicinal chemistry and bioprocess technology. This document details the key chemical transformations, from the penicillin G precursor to the final active pharmaceutical ingredient, and outlines the experimental protocols for the pivotal steps in its synthesis. Quantitative data on reaction yields and product purity are systematically presented, and the logical flow of the synthesis is visually represented through a detailed diagram.

Discovery and Development

The discovery of this compound is credited to Mr. Robert Chauvette at Eli Lilly and Company.[1] The development of this semi-synthetic antibiotic was a significant advancement in the cephalosporin class, offering an improved spectrum of activity against both Gram-positive and Gram-negative bacteria compared to its predecessors. This compound was patented in 1973 and received approval for medical use in 1979.[2] Its unique chemical structure, characterized by a 3-chloro substituent, confers greater stability against β-lactamase enzymes produced by certain bacteria, a key factor in its enhanced efficacy.

The Synthesis Pathway of this compound

The commercial synthesis of this compound is a multi-step process that begins with a readily available starting material, Penicillin G. The overall strategy involves the ring expansion of the penicillin's thiazolidine ring into the dihydrothiazine ring characteristic of cephalosporins, followed by enzymatic acylation to introduce the desired side chain.

The synthesis can be broadly divided into two major stages:

-

Synthesis of the Key Intermediate: 7-Amino-3-chloro-cephalosporanic acid (7-ACCA)

-

Enzymatic Acylation to Yield this compound

Below is a diagrammatic representation of the synthetic workflow.

Figure 1. Overall synthesis pathway of this compound from Penicillin G.

Detailed Synthesis of 7-Amino-3-chloro-cephalosporanic acid (7-ACCA)

The synthesis of the crucial intermediate, 7-ACCA, from Penicillin G involves a series of chemical transformations known as the "Lilly route" or variations thereof, which primarily involve a ring expansion process.[3][4]

Step 1: Esterification of Penicillin G The carboxylic acid group of Penicillin G is first protected as an ester (e.g., p-nitrobenzyl ester) to prevent unwanted side reactions in subsequent steps.

Step 2: Oxidation to the Sulfoxide The sulfide in the thiazolidine ring of the Penicillin G ester is oxidized to a sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

Step 3: Ring Opening The thiazolidine ring of the sulfoxide is opened under acidic conditions.

Step 4: Ring Expansion (Cyclization) The opened-ring intermediate undergoes a thermally or chemically induced intramolecular cyclization to form the six-membered dihydrothiazine ring, characteristic of the cephalosporin core.

Step 5: Oxidation to 3-Hydroxy-cephalosporin (CBG) The exocyclic double bond is oxidized to form the 3-hydroxy-cephalosporin derivative.

Step 6: Chlorination The hydroxyl group at the C-3 position is replaced with a chlorine atom using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).[3]

Step 7: Enzymatic Deacylation The phenylacetyl side chain at the C-7 position is cleaved using an immobilized enzyme, typically Penicillin G acylase, to yield 7-ACCA.[5]

Enzymatic Synthesis of this compound

The final step in the synthesis of this compound is the enzymatic coupling of 7-ACCA with an activated form of D-phenylglycine.[2][6][7] This biocatalytic approach is preferred over chemical methods due to its high stereoselectivity and milder reaction conditions, which minimize the formation of byproducts.

Step 1: Activation of D-Phenylglycine The carboxylic acid of D-phenylglycine is activated to facilitate the acylation reaction. This is commonly achieved by converting it to an ester, such as D-phenylglycine methyl ester (PGME).

Step 2: Enzymatic Acylation 7-ACCA is reacted with the activated D-phenylglycine in the presence of an immobilized enzyme, such as Penicillin G acylase from Escherichia coli or other microbial sources.[8] The enzyme catalyzes the formation of the amide bond between the amino group of 7-ACCA and the carbonyl group of the activated D-phenylglycine, resulting in the formation of this compound.

Experimental Protocols

Synthesis of 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (Intermediate for 7-ACCA)

This protocol is based on the general principles outlined in the patent literature.[3]

-

Chlorination of 3-Hydroxy-cephalosporin (CBG): To a solution of the 3-hydroxy-cephalosporin derivative in a suitable organic solvent (e.g., dichloromethane), a chlorinating agent such as phosphorus pentachloride (PCl3) in a molar ratio of 1:1.2 to 1:1.5 is added at a controlled temperature of 10-30°C.[4] The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) and is typically complete within 2-4 hours.[4]

-

Work-up: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid derivative.

Enzymatic Deacylation to 7-ACCA

This protocol is derived from patent examples.[1][5]

-

Reaction Setup: 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (e.g., 40 g) is suspended in water (e.g., 650 g).[1]

-

pH Adjustment: The pH of the suspension is adjusted to 7.0-7.2 by the dropwise addition of a dilute sodium bicarbonate solution (e.g., 8% w/v) with stirring until the material dissolves.[1]

-

Enzyme Addition: Immobilized Penicillin G acylase (e.g., 10 g) is added to the solution.[1]

-

Reaction Maintenance: The pH of the reaction mixture is maintained at 7.9-8.0 by the controlled addition of a dilute sodium carbonate solution (e.g., 9% w/v).[1] The reaction is monitored until completion, which is indicated by a stable pH.

-

Isolation: The enzyme is removed by filtration. The pH of the filtrate is then adjusted to 2-3 with dilute hydrochloric acid to precipitate the 7-ACCA product.[1]

-

Purification: The precipitated 7-ACCA is collected by filtration, washed with water, and dried to yield the final product.[1]

Enzymatic Synthesis of this compound

The following protocol is based on procedures described in various patents.[2][8][9]

-

Reaction Setup: A reactor is charged with 7-ACCA (e.g., 58.1 mmol), water, and a catalytic amount of immobilized Penicillin G acylase mutant (e.g., 5.0 g).[8] The pH is adjusted to 7.0 with ammonia at a controlled temperature (e.g., 20°C).[8]

-

Substrate Addition: A solution of D-phenylglycine methyl ester (PGME) hydrochloride salt (e.g., 63.8 mmol) is added to initiate the enzymatic condensation.[8] To optimize the reaction and minimize byproduct formation, the PGME can be added at a constant rate over a period of time.[2]

-

Reaction Monitoring: The pH is maintained at 7.0 with the addition of ammonia.[8] The progress of the reaction is monitored by HPLC, measuring the concentrations of this compound, 7-ACCA, and PGME.

-

Product Isolation: Once the reaction reaches the desired conversion, the pH is lowered to around 5.0 with hydrochloric acid.[8] The this compound product, which precipitates from the solution, is then isolated.

-

Purification and Crystallization: The crude this compound is further purified by dissolving it in an acidic solution (e.g., pH 0.8 with HCl) and then re-precipitating it by adjusting the pH to 5.0 with ammonia in the presence of seed crystals.[8] The resulting crystalline this compound is collected by filtration, washed with water and acetone, and dried.[8]

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, compiled from various sources.

Table 1: Yield and Purity Data for the Synthesis of 7-ACCA

| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| Enzymatic Deacylation | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid | 7-ACCA | Immobilized Penicillin G acylase, NaHCO3, Na2CO3, HCl | ~75-85% | >98.5% | [1][5][10] |

Table 2: Yield and Purity Data for the Enzymatic Synthesis of this compound

| Starting Materials | Product | Enzyme | Molar Ratio (PGME:7-ACCA) | Conversion Yield | Isolated Yield | Purity | Reference |

| 7-ACCA, PGME | This compound | Immobilized Penicillin G acylase | ~1.1:1 | >97% | ~90% | 99.4% | [2] |

| 7-ACCA, PGME | This compound | Immobilized Penicillin G acylase | 2:1 to 3:1 | 94-98% | - | - | [9][11] |

| 7-ACCA, D-HPGM | Cefadroxil analog | Immobilized Penicillin G acylase | 4:1 | 76.5% | - | - | [6] |

Characterization Data

The structural elucidation and purity assessment of this compound and its intermediates are performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| 1H NMR | The 1H NMR spectrum of this compound exhibits characteristic signals for the protons of the cephem nucleus and the phenylglycyl side chain. Key signals include the doublets for the β-lactam protons, the signals for the phenyl group, and the α-amino proton. |

| 13C NMR | The 13C NMR spectrum provides detailed information about the carbon skeleton of the molecule, with distinct resonances for the carbonyl carbons of the β-lactam and the carboxylic acid, the carbons of the aromatic ring, and the carbons of the cephem core. |

| FTIR (cm-1) | The IR spectrum of this compound shows characteristic absorption bands for the β-lactam carbonyl (~1770 cm-1), the amide carbonyl (~1680 cm-1), the carboxylic acid C=O (~1720 cm-1), and N-H and O-H stretching vibrations.[12][13] |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for structural confirmation.[14] |

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of antibiotic development. The multi-step synthesis, culminating in a highly efficient and stereoselective enzymatic acylation, showcases the power of combining traditional organic chemistry with modern biocatalysis. This technical guide has provided a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and a summary of the quantitative and characterization data, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry. The continued understanding and potential optimization of this synthesis pathway remain important for ensuring the availability of this vital antibiotic.

References

- 1. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]

- 2. US8071330B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 3. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]

- 5. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. BRPI0519476B1 - process for this compound synthesis and process for obtaining this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2006069984A2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US20080050771A1 - Process for the Synthesis of this compound - Google Patents [patents.google.com]

- 12. This compound(53994-73-3) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cefaclor: An In-depth Analysis of its Antibacterial Spectrum

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic that has been a mainstay in the treatment of various bacterial infections for decades.[1][2] Its efficacy is rooted in its specific mechanism of action and its broad spectrum of activity against a range of common pathogens. This technical guide provides a detailed analysis of this compound's antibacterial spectrum, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and testing methodologies.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death.[1]

References

Determining the Precise Molecular Weight and Formula of Cefaclor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies used to determine the precise molecular weight and chemical formula of Cefaclor, a second-generation cephalosporin antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and analytical chemistry. This guide outlines the key physicochemical properties of this compound, details the experimental protocols for its characterization, and presents a logical workflow for formula determination.

Physicochemical Properties of this compound

This compound can exist in two primary forms: anhydrous and monohydrate. It is crucial to distinguish between these forms as their molecular weights and formulas differ. The quantitative data for both forms are summarized in the tables below.

Table 1: Molecular Formula and Weight of this compound

| Form | Chemical Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Anhydrous | C₁₅H₁₄ClN₃O₄S | 367.81 | 367.0393548 |

| Monohydrate | C₁₅H₁₄ClN₃O₄S·H₂O | 385.82 | 385.0499195 |

Table 2: Elemental Composition of this compound

| Form | Element | Symbol | Mass Percentage (%) |

| Anhydrous | Carbon | C | 48.98 |

| Hydrogen | H | 3.84 | |

| Chlorine | Cl | 9.64 | |

| Nitrogen | N | 11.42 | |

| Oxygen | O | 17.40 | |

| Sulfur | S | 8.72 | |

| Monohydrate | Carbon | C | 46.70 |

| Hydrogen | H | 4.18 | |

| Chlorine | Cl | 9.19 | |

| Nitrogen | N | 10.89 | |

| Oxygen | O | 20.73 | |

| Sulfur | S | 8.31 |

Experimental Protocols

The determination of the molecular weight and formula of a pharmaceutical compound like this compound relies on a combination of high-precision analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

High-Resolution Mass Spectrometry for Molecular Weight Determination

High-resolution mass spectrometry is a powerful technique used to accurately measure the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the monoisotopic molecular weight.[1]

Methodology:

-

Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, such as a mixture of water and acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.[2] Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound and is typically operated in positive ion mode.[3]

-

Instrument Calibration: The mass spectrometer is calibrated using a standard of known mass to ensure high mass accuracy, typically within 5 parts per million (ppm).

-

Data Acquisition: The this compound solution is introduced into the mass spectrometer. The instrument is set to acquire full scan mass spectra over a relevant m/z range. The protonated molecule, [M+H]⁺, is the primary ion of interest for determining the molecular weight.

-

Data Analysis: The acquired mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The precise m/z value of this peak is used to calculate the monoisotopic mass of the neutral this compound molecule. For this compound anhydrous, this would be the mass of the most abundant isotopes of each element in the molecule.

Elemental Analysis for Empirical Formula Determination

Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5] This data is fundamental for calculating the empirical formula.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a tin or silver capsule.

-

Instrumentation: A CHNS elemental analyzer is used. This instrument consists of a combustion furnace, a reduction tube, gas separation columns, and a thermal conductivity detector (TCD).

-

Combustion: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[5]

-

Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated using a gas chromatography column.

-

Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The signal from the detector is proportional to the concentration of each gas. By comparing the signals from the sample to those of a known standard, the mass percentages of C, H, N, and S in the this compound sample are determined. The percentage of oxygen is typically determined by pyrolysis in a separate analysis or by difference.

-

Empirical Formula Calculation: The mass percentages of each element are converted to mole ratios. These ratios are then simplified to the smallest whole numbers to establish the empirical formula.

Workflow for Molecular Formula Determination

The determination of the precise molecular formula of this compound is a systematic process that integrates the data from both high-resolution mass spectrometry and elemental analysis.

Workflow for determining the molecular formula of this compound.

This workflow illustrates the logical progression from initial sample analysis to the final validation of the molecular formula. The precise molecular weight obtained from mass spectrometry serves to confirm the molecular formula derived from the empirical formula and its calculated mass. This integrated approach ensures a high degree of confidence in the final assigned molecular structure.

References

Methodological & Application

Standard Operating Procedures for Cefaclor In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed standard operating procedures for determining the in vitro susceptibility of bacteria to Cefaclor, a second-generation cephalosporin antibiotic. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, antimicrobial stewardship, and drug development.[3]

Overview of In Vitro Susceptibility Testing Methods for this compound

The most common methods for determining the in vitro susceptibility of bacteria to this compound are:

-

Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[1][3][4] It can be performed in a microdilution (using 96-well plates) or macrodilution format.[1]

-

Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of this compound (typically 30 µg) is placed on an agar plate inoculated with the test organism.[2][3][5] The diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant).[5]

-

Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of this compound concentrations on one side.[3] The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.[3]

Data Presentation: Interpretive Criteria and Quality Control Ranges

Quantitative data for this compound susceptibility testing is summarized below. It is critical to refer to the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.[2][6]

Table 1: this compound Minimum Inhibitory Concentration (MIC) Interpretive Criteria (µg/mL)

| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Haemophilus influenzae | CLSI | ≤ 8 | 16 | ≥ 32 |

Note: Data for Enterobacterales and Staphylococcus aureus are not consistently available in recent public documents; refer to the latest CLSI M100 and EUCAST breakpoint tables for guidance.[2]

Table 2: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria (mm)

| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Haemophilus influenzae | CLSI | ≥ 20 | 17-19 | ≤ 16 |

Note: Data for Enterobacterales and Staphylococcus aureus are not consistently available in recent public documents; refer to the latest CLSI M100 and EUCAST breakpoint tables for guidance.[2]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

| Quality Control Strain | Method | This compound Concentration | Acceptable Range |

| Escherichia coli ATCC® 25922 | Disk Diffusion | 30 µg | 23-27 mm |

| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 30 µg | 27-31 mm |

| Haemophilus influenzae ATCC® 49766 | Disk Diffusion | 30 µg | 25-31 mm |

Note: These QC ranges are essential for ensuring the accuracy and reproducibility of the test results.[7] It is imperative to use well-characterized QC strains from a reputable source, such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[8][9]

Experimental Protocols

Adherence to standardized protocols is critical for obtaining reliable and reproducible results.[7]

Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines.[1]

1. Preparation of this compound Stock Solution:

- Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration.[1]

- The solvent used should be appropriate for this compound and should not affect bacterial growth at its final concentration in the assay.[1]

- Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

2. Preparation of this compound Dilutions in a 96-Well Microtiter Plate:

- Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[1]

- Add 100 µL of the this compound stock solution to well 1.[1]

- Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.[1]

- Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.[1]

- Well 11 will serve as the growth control (no antibiotic).[1]

- Well 12 will serve as the sterility control (no inoculum).[1]

3. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[1]

- Transfer the colonies to a tube of sterile saline or broth.[1]

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]

4. Inoculation:

- Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each test well will be 100 µL.[1]

5. Incubation:

- Cover the microtiter plate with a lid to prevent evaporation.[1]

- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1] For fastidious organisms like Haemophilus influenzae, incubation should be in a CO₂-enriched atmosphere (5%).[1]

6. Reading and Interpreting Results:

- After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.[1]

- The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1]

Disk Diffusion (Kirby-Bauer) Assay

This protocol is based on CLSI guidelines.[2]

1. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.[2]

- Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.[2]

- Vortex the tube to create a smooth suspension.[2]

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[2]

2. Inoculation of Agar Plate:

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[2]

- Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.[2]

- Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2] For H. influenzae, use Haemophilus Test Medium (HTM).[7][10]

3. Application of this compound Disk:

- Using sterile forceps, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.[2]

- Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.[2]

- If testing multiple antimicrobial agents on the same plate, ensure the disks are spaced at least 24 mm from center to center to prevent overlapping of the zones of inhibition.[2]

4. Incubation:

- Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.[2] For H. influenzae, incubate in a CO₂-enriched atmosphere.[2]

5. Measuring and Interpreting Results:

- After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.[5][7]

- Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the established interpretive criteria (see Table 2).[5]

Mandatory Visualizations

Experimental Workflow for this compound In Vitro Susceptibility Testing

Caption: Workflow for this compound in vitro susceptibility testing.

Logical Relationship for Interpreting Susceptibility Results

Caption: Logic for interpreting susceptibility test results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. benchchem.com [benchchem.com]

- 8. bsac.org.uk [bsac.org.uk]

- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 10. Revised disk diffusion interpretive criteria for this compound, loracarbef, cefprozil and cefixime when testing Haemophilus influenzae on haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefaclor Quantification in Plasma by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of Cefaclor in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are compiled from validated methods in peer-reviewed scientific literature, offering robust and reproducible procedures for pharmacokinetic and bioequivalence studies.

Introduction

This compound is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. This document outlines a reliable and validated HPLC method for the determination of this compound in human plasma. The primary sample preparation technique highlighted is protein precipitation, a straightforward and effective method for removing interfering plasma proteins.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Cephradine, 2-acetamidophenol, or Cephalexin)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Perchloric acid

-

Trichloroacetic acid (TCA)

-

Sodium 1-pentanesulfonate

-

Triethylamine

-

Phosphoric acid

-

Potassium dihydrogen phosphate (KH2PO4)

-

Human plasma (drug-free)

-

Milli-Q or ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes typical chromatographic conditions compiled from various validated methods.

Table 1: Chromatographic Conditions for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2] | C18 (150 mm x 4.6 mm, 5 µm)[3] | C8 (250 x 4 mm, 5 µm)[4] |

| Mobile Phase | Sodium 1-pentanesulfonate, water, triethylamine, and methanol; pH adjusted to 2.5 with phosphoric acid[1][2] | Water and methanol (88:12, v/v)[3] | 0.025 M KH2PO4 (pH 2.2) and methanol (75:25, v/v)[4] |

| Flow Rate | 1.5 mL/min[1][2] | 0.8 mL/min[3] | 1.2 mL/min[4] |

| Detection Wavelength | 265 nm[1][2][3] | 260 nm[5] | 255 nm[4] |

| Injection Volume | 50 µL[6] | Not Specified | 120 µL[4] |

| Column Temperature | Ambient | 30 °C[3] | 25 °C[4] |

| Internal Standard | Not Specified | Cephradine[3] | Cephalexin[4] |

| Retention Time (this compound) | ~17 min[1][2] | Not Specified | ~8.3 min[4] |

| Retention Time (IS) | Not Applicable | Not Specified | ~9.3 min (Cephalexin)[4] |

Preparation of Standard and Stock Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of water or mobile phase.[4] This solution should be stored at 4°C.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Cephradine) in methanol.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration standards.

Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve. A typical calibration range is 0.2 to 30 µg/mL.[4]

-

Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation

This protocol details two common protein precipitation methods using perchloric acid or trichloroacetic acid.

Method A: Perchloric Acid Precipitation [5]

-

To 500 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of internal standard.

-

Add an equal volume of cold perchloric acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at a high speed (e.g., 4500 x g) for 5-10 minutes.

-

Carefully collect the supernatant and inject a portion into the HPLC system.

Method B: Trichloroacetic Acid (TCA) Precipitation [3][4]

-

To 250 µL of the plasma sample, add 250 µL of 6% (v/v) trichloroacetic acid.[4]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the sample at 4000 rpm for 5 minutes.[4]

-

Collect the supernatant for injection into the HPLC system.[4]

Method Validation Data

The following tables summarize the validation parameters from published methods, demonstrating the reliability and robustness of the HPLC quantification of this compound in plasma.

Table 2: Linearity and Range

| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 0.39 - 50 | 0.999 | [1][2] |

| 0.5 - 30 | 0.9997 | [5][7] |

| 0.2 - 30 | > 0.999 | [4] |

| 0.1 - 10 | Not Specified | [3] |

| 0.5 - 250 | 0.9987 | [8] |

Table 3: Precision and Accuracy

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| 2, 8, 25 | < 5.5 | Not Specified | 0.5 to 3.8 | |

| Not Specified | < 12 | < 12 | ± 3 | [9] |

| 0.5, 2.5, 5 | ≤ 4.92 | Not Specified | 98.03 - 103.85 |

Table 4: Recovery and Limit of Quantification

| Recovery (%) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| 94.7 ± 3.2 | 0.1 | [5][7] |

| Not Specified | 0.1 | [4] |

| Not Specified | 0.2 | |

| Not Specified | 0.1 (as ng/mL) | [9] |

| 98.03 - 103.85 | 0.071 |

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow of the this compound quantification process.

Caption: Experimental workflow for this compound quantification in plasma.

References

- 1. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of this compound in human plasma by a sensitive and specific liquid chromatographic-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Cefaclor stock solutions for use in cell culture experiments.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] Its primary application is in the treatment of bacterial infections.[2] However, its use in in vitro studies, particularly those involving mammalian cell cultures, necessitates precise preparation and a clear understanding of its physicochemical properties to ensure experimental reproducibility and accuracy. These application notes provide comprehensive protocols for the preparation of this compound stock solutions for cell culture applications, along with essential data on its solubility, stability, and mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective use in experimental research. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | [1] |

| Molecular Weight | 367.81 g/mol | [1] |

| Appearance | White to yellowish-white crystalline powder | [1] |

| Water Solubility | Slightly soluble (2.5 mg/mL at 25°C) | [1][3] |

| DMSO Solubility | 22 mg/mL (57.02 mM) | [1][4] |

| Ethanol Solubility | Insoluble | [1][4] |

| Stability in Aqueous Solution | Unstable, particularly at neutral and alkaline pH. It is recommended to prepare solutions fresh. | [1] |

| Storage (Powder) | Store at room temperature (15°C to 30°C). | [2][5] |

| Storage (Liquid in DMSO) | Store at -20°C for long-term storage. | [6] |

| Storage (Aqueous Suspension) | Refrigerate (2°C to 8°C) and use within 14 days. | [2][5] |

Experimental Protocols

Due to its limited water solubility and instability in aqueous solutions, the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments is dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Cell culture-grade Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Weighing: In a sterile tube, accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 27.19 mM).[1]

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to no more than 37°C may facilitate dissolution, but should be applied with caution due to the compound's instability.[1]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Protect from light.[1][6]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[1]

Protocol 2: Preparation of Working Solutions

Materials:

-

This compound stock solution in DMSO

-

Pre-warmed cell culture medium or experimental buffer

-

Sterile tubes

Procedure:

-

Calculation: Determine the volume of the this compound stock solution required to obtain the desired final concentration in your experiment.

-

Dilution: Aseptically add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or buffer.

-

Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells. It is recommended to prepare working solutions fresh for each experiment.[1]

Mechanism of Action

This compound is a beta-lactam antibiotic that inhibits the final stage of bacterial cell wall synthesis.[7][8] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan.[9][10] This disruption of the cell wall structure leads to cell lysis and bacterial death.[9] While its primary target is bacterial, some studies in animal models suggest potential off-target effects in mammalian systems, such as the stimulation of cholecystokinin (CCK) release.[1] The direct signaling pathways in isolated mammalian cells are not yet fully understood.

Experimental Workflow and Diagrams

The following diagram illustrates a general workflow for utilizing this compound in cell culture-based experiments.

Caption: General experimental workflow for in vitro studies with this compound.

The following diagram illustrates the primary mechanism of action of this compound.

Caption: Mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (Ceclor, Raniclor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. This compound monohydrate | 70356-03-5 [amp.chemicalbook.com]

- 4. This compound monohydrate | Antibiotics chemical | Mechanism | Concentration [selleckchem.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. goldbio.com [goldbio.com]

- 7. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

Application of Cefaclor in Elucidating Bacterial Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefaclor, a second-generation cephalosporin antibiotic, as a tool in scientific research to investigate the multifaceted mechanisms of bacterial resistance. Detailed protocols for key experiments are provided, along with quantitative data to facilitate comparative analysis and visual diagrams of relevant biological pathways and experimental procedures.

This compound acts by inhibiting the synthesis of the bacterial cell wall, a mechanism shared with other β-lactam antibiotics.[1][2] Its clinical efficacy, however, is threatened by the emergence of bacterial resistance.[3] Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies. The primary mechanisms of resistance to this compound include enzymatic degradation by β-lactamases, modification of the target penicillin-binding proteins (PBPs), and reduced intracellular drug accumulation due to decreased membrane permeability or active efflux.[4][5]

I. Key Mechanisms of Bacterial Resistance to this compound

Bacteria have evolved several strategies to counteract the antimicrobial effects of this compound. These can be broadly categorized as:

-

Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of this compound, rendering it inactive.[3][6] this compound's stability against different types of β-lactamases varies; for instance, it is reported to be resistant to type III (TEM) β-lactamases but susceptible to degradation by type I, IV, and V β-lactamases.[7][8]

-

Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of this compound, can reduce the binding affinity of the antibiotic.[4][5] This prevents the inhibition of cell wall synthesis, allowing the bacteria to survive and replicate.

-

Reduced Intracellular Concentration: Gram-negative bacteria can limit the intracellular accumulation of this compound by either reducing the permeability of their outer membrane or by actively pumping the antibiotic out of the cell using efflux pumps.[4][5][9]

II. Quantitative Data: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against various bacterial pathogens, providing Minimum Inhibitory Concentration (MIC) values. These values are crucial for assessing the susceptibility of different strains and the impact of resistance mechanisms.

Table 1: MIC of this compound Against Various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Escherichia coli (Hospital and Community Urinary Tract Isolates) | 489 | 2 (Hospital), 1.5 (Community) | - | 0.125-96 | [10] |

| Escherichia coli (General Isolates) | 321 | - | - | 50% resistance | [10] |

| Streptococcus pneumoniae | - | - | - | 4- to 16-fold more active than cephalexin | [11] |

| Haemophilus influenzae | - | - | - | 4- to 16-fold more active than cephalexin | [11] |

| Penicillin-susceptible Staphylococcus aureus | - | Mean MIC: 0.93 | - | - | [12] |

| Penicillin-resistant Staphylococcus aureus | - | Mean MIC: 1.44 | - | - | [12] |

Table 2: In Vitro Activity of this compound in Combination with β-Lactamase Inhibitors Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing E. coli [9][13]

| Antimicrobial Agent(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Restoration (%) |

| This compound (CFC) | >128 | >128 | >128 | 0 |

| This compound + Clavulanic Acid (CA) | - | 8/4 | 8/4 | 54 |

| This compound + Sulbactam (SUL) | - | 8/4 | 8/4 | 54 |

| This compound + CA + SUL | - | 8/4/4 | 64/32/32 | 58 |

III. Experimental Protocols

Detailed methodologies for key experiments used to investigate this compound resistance mechanisms are provided below.

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., distilled water). Filter-sterilize the solution.[3]

-

Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.[3]

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution directly in the microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).[3]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[10]

B. β-Lactamase Activity Assay

This assay measures the activity of β-lactamase enzymes produced by bacteria, which can inactivate this compound.[3]

Protocol:

-

Preparation of Bacterial Lysate: Grow the bacterial strain to the mid-log phase and harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) and lyse the cells to release the enzymes.[3]

-

Assay Reaction: In a microplate well, combine the bacterial lysate with a solution of a chromogenic cephalosporin substrate (e.g., nitrocefin).

-

Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of color change is proportional to the β-lactamase activity.[3]

C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of genes involved in resistance, such as those encoding β-lactamases, PBPs, or efflux pump components.[3]

Protocol:

-

RNA Extraction: Grow the bacterial strain under specific conditions (e.g., with and without sub-inhibitory concentrations of this compound). Extract total RNA from the bacterial cells using a commercial kit, including a DNase treatment step to eliminate genomic DNA contamination.[3]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[3]

-

Real-Time PCR: Perform real-time PCR using gene-specific primers for the target genes and a reference gene. The relative expression of the target genes can be calculated using the ΔΔCt method.[3]

D. Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, or antagonistic effects of combining this compound with a resistance-modifying agent, such as a β-lactamase inhibitor.[9]

Protocol:

-

Plate Setup: In a 96-well microtiter plate, create a matrix of varying concentrations of this compound and the test agent (e.g., clavulanic acid) by serial dilutions along the rows and columns, respectively.[9]

-

Inoculation: Add the prepared bacterial inoculum to each well.[9]

-

Controls: Include wells with only this compound, only the test agent, and a growth control without any antimicrobial agents.[9]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

Analysis: Determine the MIC for each combination and calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy.[9]

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound resistance.

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC determination.

Caption: Major mechanisms of this compound resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. drugs.com [drugs.com]

- 5. This compound Oral Suspension (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Summary of laboratory studies on the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Studies with this compound, a New Oral Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity in vitro of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of this compound/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Synergistic Effects of Cefaclor with Other Antibiotic Classes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1] With the rise of antimicrobial resistance, combination therapies that enhance the efficacy of existing antibiotics are of critical interest. This document provides a detailed overview of the in vitro synergistic effects of this compound when combined with other classes of antibiotics. The application notes summarize key quantitative data from published studies and provide detailed experimental protocols for assessing synergy.

The most significant body of evidence for this compound's synergistic activity is with β-lactamase inhibitors, which protect this compound from enzymatic degradation by bacteria.[2] There is also emerging research on its synergy with non-antibiotic agents like sophorolipids.[2] However, a notable gap exists in the literature regarding the in vitro synergistic potential of this compound with other major antibiotic classes such as macrolides, aminoglycosides, and fluoroquinolones.[3]

Data Presentation: Quantitative Summary of Synergistic Effects

The following tables summarize the available quantitative data on the synergistic effects of this compound with other agents.

Table 1: In Vitro Synergy of this compound with β-Lactamase Inhibitors against ESBL-Producing E. coli [4][5][6][7][8]

| Combination | Metric | Value (µg/mL) |

| This compound (alone) | MIC50 | >128 |

| MIC90 | >128 | |

| This compound + Clavulanic Acid | MIC50 | 8/4 |

| MIC90 | 8/4 | |

| This compound + Sulbactam | MIC50 | 8/4 |

| MIC90 | 8/4 | |

| This compound + Clavulanic Acid + Sulbactam | MIC50 | 8/4/4 |

| MIC90 | 64/32/32 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Synergy of this compound with Sophorolipids against E. coli [3]

| Time (hours) | This compound Alone (% Reduction in CFU) | This compound + Sophorolipid (% Reduction in CFU) | Sophorolipid Alone (% Reduction in CFU) |

| 2 | ~50 | ~98 | <20 |

| 4 | ~75 | ~98 | ~30 |

| 6 | ~98 | >99 | ~40 |

CFU: Colony Forming Units. Data is approximated from graphical representations in the source study.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to test the synergy of this compound with a wide range of compounds.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent and dilute to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup:

-

In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

-

Dispense 50 µL of the this compound stock solution into the first well of each row and perform serial twofold dilutions along the rows.

-

Dispense 50 µL of the second antibiotic's stock solution into the first well of each column and perform serial twofold dilutions down the columns.

-

This creates a matrix of decreasing concentrations of both antibiotics.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

-